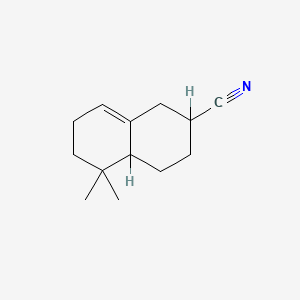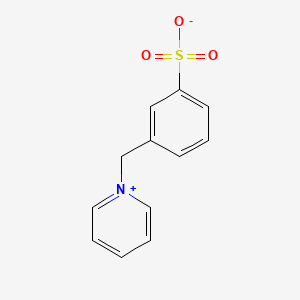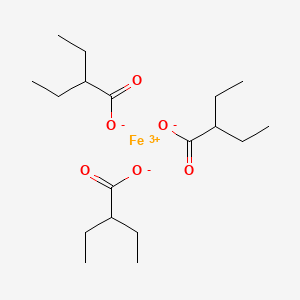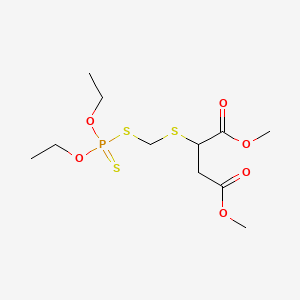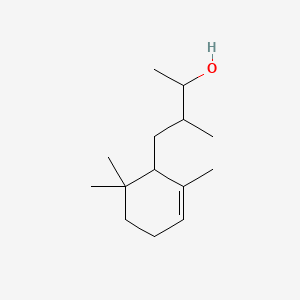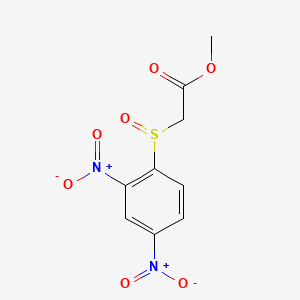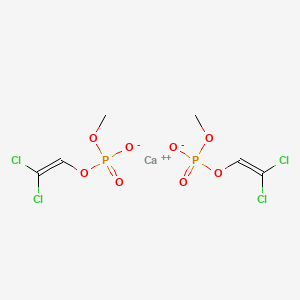
3-(Butoxymethyl)-3-(chloromethyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butoxymethyl)-3-(chloromethyl)oxetane is an organic compound that belongs to the oxetane family Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity This compound is characterized by the presence of a butoxymethyl group and a chloromethyl group attached to the oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butoxymethyl)-3-(chloromethyl)oxetane typically involves the reaction of 3-chloromethyl oxetane with butanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the butoxymethyl group replaces the chlorine atom. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Butoxymethyl)-3-(chloromethyl)oxetane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The butoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Polymerization: The strained ring structure of oxetanes makes them suitable for ring-opening polymerization, leading to the formation of polyethers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Polymerization: Catalysts such as Lewis acids (e.g., boron trifluoride) or organometallic complexes are used to initiate the polymerization process.
Major Products Formed
Nucleophilic Substitution: Formation of new derivatives with functional groups such as azides, thiols, or amines.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or other reduced compounds.
Polymerization: Formation of polyethers with varying molecular weights and properties.
Scientific Research Applications
3-(Butoxymethyl)-3-(chloromethyl)oxetane has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyethers and copolymers with unique mechanical and thermal properties.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive molecules and drug candidates.
Materials Science: Utilized in the development of advanced materials, including coatings, adhesives, and resins.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Mechanism of Action
The mechanism of action of 3-(Butoxymethyl)-3-(chloromethyl)oxetane depends on its specific application. In polymerization reactions, the strained ring structure of the oxetane facilitates ring-opening, leading to the formation of polyethers. In nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. The butoxymethyl group can undergo oxidation or reduction, leading to various functional derivatives.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethyl)-3-(chloromethyl)oxetane: Similar structure but with a methoxymethyl group instead of a butoxymethyl group.
3-(Ethoxymethyl)-3-(chloromethyl)oxetane: Contains an ethoxymethyl group.
3-(Propoxymethyl)-3-(chloromethyl)oxetane: Contains a propoxymethyl group.
Uniqueness
3-(Butoxymethyl)-3-(chloromethyl)oxetane is unique due to the presence of the butoxymethyl group, which imparts different steric and electronic properties compared to its analogs. This can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications in polymer chemistry and materials science.
Properties
CAS No. |
97401-33-7 |
|---|---|
Molecular Formula |
C9H17ClO2 |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
3-(butoxymethyl)-3-(chloromethyl)oxetane |
InChI |
InChI=1S/C9H17ClO2/c1-2-3-4-11-6-9(5-10)7-12-8-9/h2-8H2,1H3 |
InChI Key |
IZKVMPOGWULDCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1(COC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


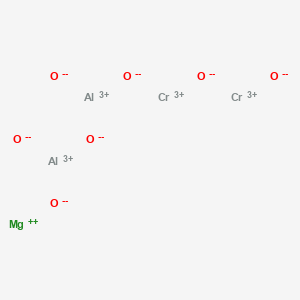
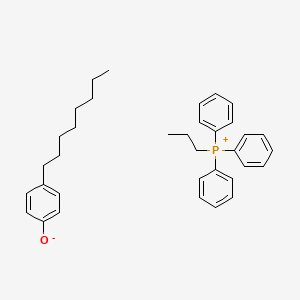

![2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride](/img/structure/B12670443.png)
